N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide
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Overview
Description
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzohydrazide moiety with a nitroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
The next step involves the introduction of the benzohydrazide moiety. This can be done by reacting the substituted pyridine with a suitable benzohydrazide derivative under appropriate conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can lead to various substituted pyridine derivatives.
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, its derivatives may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: A fungicide with a similar pyridine structure, used to control diseases caused by oomycetes.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another compound with a similar pyridine ring, used in various chemical applications.
Uniqueness
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O3/c16-12-7-10(15(17,18)19)8-20-13(12)21-22-14(24)11-4-2-1-3-9(11)5-6-23(25)26/h1-4,7-8H,5-6H2,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTJTTDEWJEMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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